molecular formula C11H8BrCl2NO2S2 B7538025 4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B7538025
M. Wt: 401.1 g/mol
InChI Key: YHNLZUFZLWTKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDBS and is a sulfonamide derivative.

Scientific Research Applications

BDBS has been found to have various scientific research applications. One of the most significant applications of BDBS is its use as a fluorescent probe for the detection of zinc ions. BDBS has been shown to selectively bind to zinc ions and emit fluorescence upon excitation. This property of BDBS makes it a useful tool for studying the role of zinc ions in biological systems.
Another application of BDBS is its use as a potential anticancer agent. BDBS has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a vital role in various physiological processes. BDBS has also been shown to inhibit the activity of heat shock protein 90, which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
BDBS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BDBS can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. Inhibition of heat shock protein 90 by BDBS can lead to the destabilization of other proteins, which can affect various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDBS in lab experiments is its selectivity for zinc ions. This property makes it a useful tool for studying the role of zinc ions in biological systems. Another advantage of BDBS is its potential as an anticancer agent, which makes it a promising candidate for further research.
One of the limitations of using BDBS in lab experiments is its limited solubility in water. This property can make it challenging to work with in aqueous solutions. Another limitation of BDBS is its potential toxicity, which can affect the viability of cells in vitro.

Future Directions

There are several future directions for the research and development of BDBS. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of BDBS and its efficacy in vivo.
Another potential direction is the development of new fluorescent probes based on the structure of BDBS. These probes can be used to study the role of other metal ions in biological systems.
Conclusion:
In conclusion, BDBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BDBS involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. BDBS has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions and its potential as an anticancer agent. The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDBS has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research and development of BDBS, including its potential as an anticancer agent and the development of new fluorescent probes.

Synthesis Methods

The synthesis of BDBS involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The yield of BDBS is typically around 60%, and the compound can be purified through recrystallization.

properties

IUPAC Name

4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2NO2S2/c12-7-4-9(13)11(10(14)5-7)19(16,17)15-6-8-2-1-3-18-8/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNLZUFZLWTKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

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